![molecular formula C25H22F3NO3S B1662794 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid CAS No. 1006036-87-8](/img/structure/B1662794.png)

4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Sensing and Capture

One application of compounds similar to 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid involves chemical sensing. For instance, triphenylbenzenes, which share structural similarities, have been used in the selective sensing and capture of picric acid, demonstrating significant fluorescence quenching and detection limits as low as 1.5 ppm (Vishnoi, Sen, Patwari, & Murugavel, 2015).

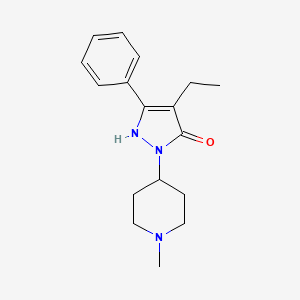

Optical Properties in Thin Films

Compounds structurally related to 4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid have been utilized in the study of optical properties. For example, antipyrine derivatives in thin films have been examined for their absorption, refraction properties, and dispersion parameters, revealing insights into their optical band transitions and energy gap values (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017).

Corrosion Inhibition

Similarly structured compounds have been synthesized and characterized for corrosion inhibition properties. Schiff base compounds and their coordination behavior with metals like manganese(II), copper(II), and zinc(II) have been studied, demonstrating appreciable corrosion inhibition for mild steel in acidic media (Mishra, Tiwari, Singh, & Singh, 2015).

Antimicrobial Evaluation

Synthesis and evaluation of antimicrobial activity are also prominent areas of application. Various derivatives of compounds with similar structures have been synthesized and screened for antibacterial and antifungal activities, showing significant efficacy against various microorganisms (Rajurkar, Deshmukh, & Sonawane, 2016).

Antioxidant Properties

Research into the antioxidant properties of related compounds has been conducted. For instance, new derivatives have been synthesized and tested for their free-radical scavenging ability, contributing valuable information to the field of antioxidant research (Hussain, 2016).

Pharmacokinetic Studies

Pharmacokinetic studies of similar benzoic acid derivatives have been carried out, providing insights into the distribution and bioavailability of these compounds in biological systems (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).

Mécanisme D'action

Target of Action

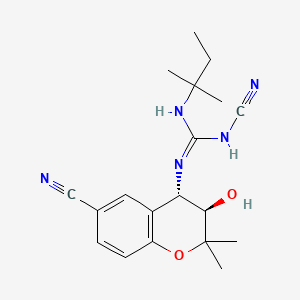

The primary target of this compound is the EP4 receptor . The EP4 receptor is a type of prostaglandin E2 receptor, a G-protein coupled receptor involved in a wide range of physiological and pathological processes.

Mode of Action

This compound acts as a highly potent and selective inhibitor of the EP4 receptor . It binds to the EP4 receptor with a Ki of 0.56±0.1nM, indicating a strong affinity . The compound’s interaction with the EP4 receptor inhibits the accumulation of cyclic adenosine monophosphate (cAMP), a key messenger in cellular processes .

Pharmacokinetics

It’s noted that the compound displays a desirable pharmacokinetic profile for further development . It’s soluble in DMSO, which could potentially enhance its bioavailability .

Result of Action

The compound shows a dose-dependent inhibition of pain response in animal models, with an ED50 of 0.36 mg/kg . It also has potent activity in inhibiting chronic paw swelling, with an ED50 of 0.02 mg/kg/day . These results suggest that the compound could have potential applications in treating pain and inflammation.

Action Environment

The compound is recommended to be stored at -20°C, suggesting that it may be sensitive to temperature .

Propriétés

IUPAC Name |

4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZQFVRFJCGDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648063 | |

| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid | |

CAS RN |

1006036-87-8 | |

| Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)

![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)

![2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one](/img/structure/B1662723.png)

![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)